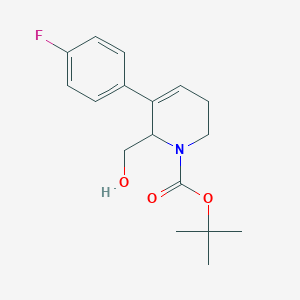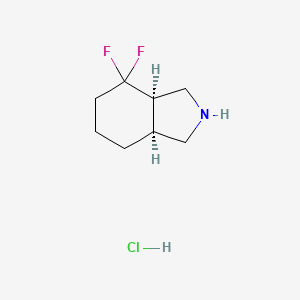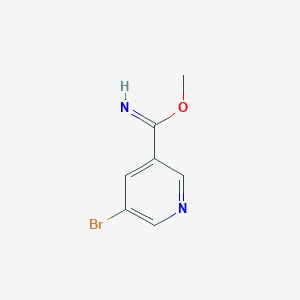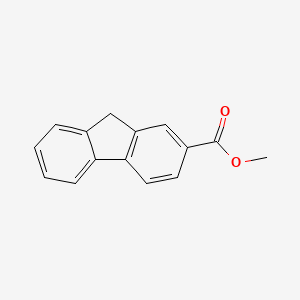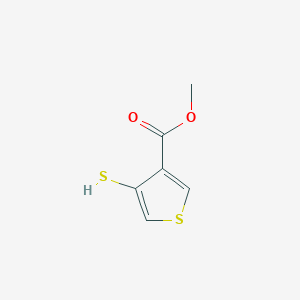
Ethyl 2-fluoro-2-(3-fluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-fluoro-2-(3-fluorophenyl)acetate is an organic compound with the molecular formula C10H10F2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with fluorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-2-(3-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-2-(3-fluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of ethyl chloroformate and 2-fluoro-2-(3-fluorophenyl)acetic acid in the presence of a base such as triethylamine. This reaction proceeds via the formation of an intermediate mixed anhydride, which then reacts with ethanol to form the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-2-(3-fluorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-2-(3-fluorophenyl)acetic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetic acid derivatives.
Hydrolysis: 2-fluoro-2-(3-fluorophenyl)acetic acid and ethanol.
Reduction: 2-fluoro-2-(3-fluorophenyl)ethanol.
Scientific Research Applications
Ethyl 2-fluoro-2-(3-fluorophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability or enhanced biological activity.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-2-(3-fluorophenyl)acetate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The presence of fluorine atoms can enhance binding affinity and selectivity for target proteins, often through the formation of strong hydrogen bonds or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-fluoro-2-(4-fluorophenyl)acetate
- Ethyl 2-fluoro-2-(2-fluorophenyl)acetate
- Methyl 2-fluoro-2-(3-fluorophenyl)acetate
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence the compound’s reactivity, binding affinity, and overall biological activity compared to its isomers or analogs. The presence of two fluorine atoms also enhances the compound’s stability and resistance to metabolic degradation, making it a valuable scaffold in drug design and development.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-(3-fluorophenyl)acetate |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,2H2,1H3 |
InChI Key |
GXCQSFJXXPRQLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



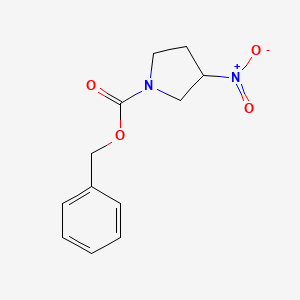
![Ethyl 2,4-dimethyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12983294.png)
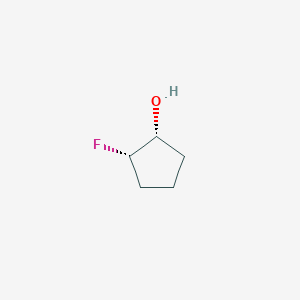

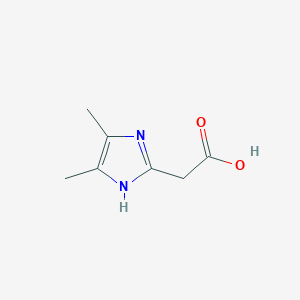

![Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12983317.png)
![3-Bromo-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one](/img/structure/B12983319.png)
